N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine
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Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine, commonly referred to as 5’-O-DMT-Bz-rC, is a modified nucleoside. This compound is primarily used in the synthesis of DNA and RNA. It is a protected ribocytidine nucleoside, which means it has specific chemical groups attached to protect it during chemical reactions, making it a valuable building block in oligonucleotide synthesis .
Mechanism of Action
Target of Action
5’-O-DMT-Bz-rC, also known as N-Benzoyl-5’-(di-p-methoxytrityl)cytidine or N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine, is a modified nucleoside . Its primary targets are the molecules involved in the synthesis of DNA or RNA .
Mode of Action
The compound interacts with its targets by serving as a building block in the synthesis of oligonucleosides and other nucleoside-containing small molecules . This interaction results in the formation of DNA or RNA strands, which are essential for the storage and transmission of genetic information.
Biochemical Analysis
Biochemical Properties
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with enzymes such as DNA polymerases and ligases, facilitating the incorporation of modified nucleotides into DNA strands. The compound’s benzoyl and methoxyphenyl groups provide stability and protection during the synthesis process, ensuring high coupling efficiency and yield .
Cellular Effects
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression patterns. Additionally, the compound can modulate cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Furthermore, the compound can influence gene expression by binding to DNA or RNA, altering the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical dosage range for optimal activity .
Metabolic Pathways
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for nucleotide metabolism. The compound can affect the levels of metabolites and the flux of metabolic pathways, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
Within cells and tissues, N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in specific cellular compartments, affecting its overall activity .
Subcellular Localization
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization is crucial for its role in DNA synthesis and other biochemical processes, ensuring that it interacts with the appropriate biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine involves multiple steps:
Protection of the Ribose Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) under basic conditions.
Protection of the Amino Group: The amino group on the cytidine base is protected using benzoyl chloride (Bz-Cl) in the presence of a base such as pyridine.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product with high purity
Industrial Production Methods
In an industrial setting, the production of 5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-performance liquid chromatography (HPLC) or other automated purification methods are used to ensure the compound’s purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine undergoes several types of chemical reactions:
Deprotection Reactions: The DMT and Bz protecting groups can be removed under acidic conditions to yield the free nucleoside.
Coupling Reactions: It can participate in phosphoramidite coupling reactions to form oligonucleotides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the DMT group, while ammonia or methylamine can be used to remove the Bz group.
Coupling: Phosphoramidite reagents and activators such as tetrazole are used in the coupling reactions
Major Products Formed
The major products formed from these reactions include the free nucleoside after deprotection and oligonucleotides after coupling reactions .
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides, which are essential for various chemical studies.
Biology: It is used in the synthesis of RNA and DNA for biological research, including gene expression studies and genetic engineering.
Medicine: It is used in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNA (siRNA).
Industry: It is used in the production of synthetic nucleic acids for various industrial applications, including diagnostics and biotechnology
Comparison with Similar Compounds
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-2’-deoxycytidine: Similar in structure but lacks the ribose hydroxyl group.
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-uridine: Similar in structure but has uracil instead of cytosine.
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-adenosine: Similar in structure but has adenine instead of cytosine
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-N4-Benzoyl-ribocytidine is unique due to its specific protecting groups, which provide stability during synthesis and allow for selective reactions. Its ribose sugar and cytosine base make it particularly suitable for RNA synthesis .
Properties
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O8/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-32(41)33(42)35(48-30)40-22-21-31(39-36(40)44)38-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,41-42H,23H2,1-2H3,(H,38,39,43,44)/t30-,32-,33-,35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLOEKUQZJAMFG-NHASGABXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.